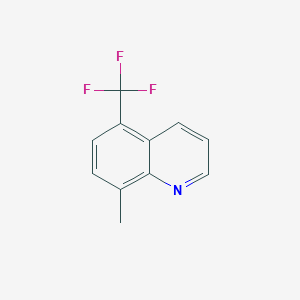

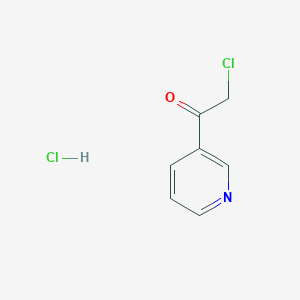

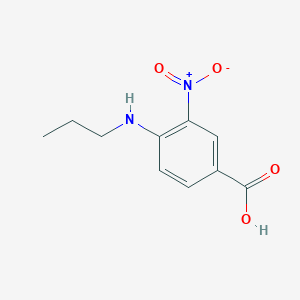

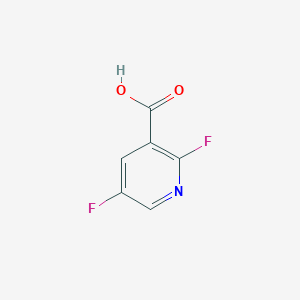

2,5-difluoropyridine-3-carboxylic Acid

概要

説明

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 2,5-difluoropyridine-3-carboxylic acid, often involves complex reactions . For instance, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another method involves the reaction of 3-bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .Molecular Structure Analysis

The molecular structure of 2,5-difluoropyridine-3-carboxylic acid can be analyzed using techniques such as X-ray diffraction and density functional theory (DFT) calculation . The optimized geometry and vibrational frequencies can be computed using DFT employing B3LYP functional with 6-311++G (d,p) basis set .Chemical Reactions Analysis

2-(Chloromethyl)-3,5-difluoropyridine and related compounds have been used extensively in regioexhaustive substitution reactions. The process involves selective metalation and carboxylation, enabling the synthesis of several fluorinated pyridinecarboxylic acids.Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5-difluoropyridine-3-carboxylic acid include a molecular weight of 159.09 g/mol . It has a topological polar surface area of 50.2 Ų . The compound has one hydrogen bond donor and five hydrogen bond acceptors . The exact mass and monoisotopic mass are 159.01318466 g/mol .科学的研究の応用

1. Regioselective Functionalization

2,5-Difluoropyridine-3-carboxylic acid demonstrates the potential for regioselective functionalization. This process involves targeted modification of specific positions within the compound's molecular structure, leading to the derivation of various fluorinated pyridinecarboxylic acids. This approach is facilitated by the use of protective groups like chlorine or trimethylsilyl, which aid in the metalation and carboxylation of different positions on the pyridine ring (Bobbio & Schlosser, 2005).

2. Synthesis of Trifluoromethyl-Substituted Compounds

2,5-Difluoropyridine-3-carboxylic acid is used in the synthesis of various trifluoromethyl-substituted pyridine- and quinolinecarboxylic acids. These compounds are produced through methods such as deoxygenative fluorination or displacement reactions, and the carboxylic function is often introduced via treatment with organolithium or organomagnesium intermediates (Cottet, Marull, Lefebvre, & Schlosser, 2003).

3. Logistics in Preparing Isomeric Halopyridinecarboxylic Acids

The compound plays a role in the efficient preparation of isomeric halopyridinecarboxylic acids. Various strategies and starting materials are utilized to achieve selective functionalization and synthesis of these isomeric compounds, demonstrating the versatility of 2,5-difluoropyridine-3-carboxylic acid in organic synthesis (Cottet & Schlosser, 2004).

4. Role in Biotransformation Processes

This compound is involved in biotransformation processes, such as the transformation of 6:2 FTOH to various perfluorocarboxylic and polyfluorocarboxylic acids by the white-rot fungus Phanerochaete chrysosporium. This indicates its potential in environmental bioremediation, particularly in the degradation of fluoroalkyl substances (Tseng, Wang, Szostek, & Mahendra, 2014).

5. Analytical Applications in Chromatography

In chromatography, 2,5-difluoropyridine-3-carboxylic acid has applications in optimizing the separation of inorganic anions on porous graphitic carbon. It acts as an electronic competitor, affecting the retention and separation of various anions, which is crucial in analytical chemistry (Elfakir, Chaimbault, & Dreux, 1998).

6. Importance in Crystallography Studies

The compound aids in understanding hydrogen-bonding networks in crystal structures. Studies on similar compounds, like 5-(trifluoromethyl)picolinic acid monohydrate, reveal intricate hydrogen-bonding dimers and three-dimensional packing, essential for understanding molecular interactions in solid states (Ye & Tanski, 2020).

7. Involvement in Catalytic Reactions

This acid is relevant in catalytic reactions, such as in the Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters. It serves as a traceless activating group in these reactions, contributing to the high regioselectivity and yield of substituted pyridines (Neely & Rovis, 2014).

Safety And Hazards

将来の方向性

Fluoropyridines, including 2,5-difluoropyridine-3-carboxylic acid, have interesting and unusual physical, chemical, and biological properties owing to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The development of fluorinated chemicals has been steadily increasing due to their high availability, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry .

特性

IUPAC Name |

2,5-difluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDDADJKOLQIJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473439 | |

| Record name | 2,5-difluoropyridine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-difluoropyridine-3-carboxylic Acid | |

CAS RN |

851386-43-1 | |

| Record name | 2,5-Difluoro-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851386-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-difluoropyridine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-difluoropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。